molecular formula C13H12N2O3 B3032107 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- CAS No. 108132-58-7

1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-

Cat. No.: B3032107
CAS No.: 108132-58-7
M. Wt: 244.25 g/mol
InChI Key: IXCICYVXWKMZOL-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- is a heterocyclic compound that features a pyrazole ring substituted with a benzodioxole moiety and two methyl groups

Mechanism of Action

Target of Action

The compound “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-” is also known as Emrusolmin or Anle138b . Its primary targets are the proteins Tau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases. Tau is involved in the stabilization of microtubules in neurons, while alpha-synuclein is implicated in the regulation of dopamine release and transport .

Mode of Action

Emrusolmin acts as a general inhibitor of protein aggregation . It was identified in a high-throughput screen for small-molecule inhibitors of alpha-synuclein and prion protein oligomerization . The compound has been shown to suppress oligomer formation in vitro and in vivo . It inhibits pathogenic protein accumulation and neurodegeneration .

Biochemical Pathways

Emrusolmin affects the biochemical pathways involving Tau and alpha-synuclein proteins. By inhibiting the aggregation of these proteins, it can potentially prevent the progression of neurodegenerative diseases like Parkinson’s Disease and Multiple System Atrophy . The compound has been shown to reduce protein deposition in the brain, improve dopamine neuron function, and improve movement in alpha-synuclein transgenic mouse models of Parkinson’s Disease .

Pharmacokinetics

It is known that the compound is orally bioavailable and can penetrate the brain , which is crucial for its role in treating neurodegenerative diseases.

Result of Action

The molecular and cellular effects of Emrusolmin’s action include the inhibition of pathogenic protein accumulation, reduction of neurodegeneration, and improvement of survival in mouse models of alpha-synuclein and prion disease . In alpha-synuclein transgenic mouse models of Parkinson’s Disease, Emrusolmin administration reduced protein deposition in the brain and improved dopamine neuron function and movement .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- typically involves the condensation of a suitable pyrazole precursor with a benzodioxole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For instance, the reaction of 3-bromoindoles with a benzodioxole group can be facilitated by a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- has several scientific research applications:

Comparison with Similar Compounds

  • 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-
  • 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3-methyl-
  • 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-5-methyl-

Comparison: 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs with fewer methyl groups, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-5-9(2)15(14-8)13(16)10-3-4-11-12(6-10)18-7-17-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCICYVXWKMZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148419
Record name 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108132-58-7
Record name 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108132587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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